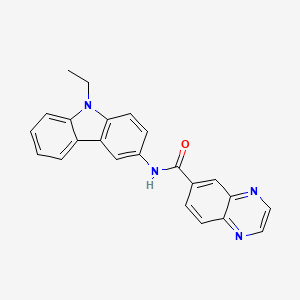

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(9-ethylcarbazol-3-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O/c1-2-27-21-6-4-3-5-17(21)18-14-16(8-10-22(18)27)26-23(28)15-7-9-19-20(13-15)25-12-11-24-19/h3-14H,2H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFXEZXHSGXELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the desired product. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This reaction yields this compound as a light yellow precipitate, which can be purified by filtration and washing with ethanol.

Chemical Reactions Analysis

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic acid, ethanol, and manganese dioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .

Scientific Research Applications

Anticancer Properties

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide has demonstrated notable anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against MCF-7 breast cancer cells, where it was found to suppress tubulin polymerization, a critical process for cancer cell proliferation .

Additionally, molecular docking studies indicate that derivatives of this compound exhibit strong binding affinities to key proteins involved in cancer progression, such as the main protease of SARS-CoV-2, suggesting potential applications in both oncology and antiviral therapies .

Case Study: Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. In molecular docking studies, several derivatives exhibited strong binding affinities to the virus's main protease and RNA-dependent RNA polymerase, indicating their potential as therapeutic candidates for COVID-19 treatment .

| Compound | Binding Affinity (Kcal/mol) | Target Protein |

|---|---|---|

| 9e | -7.62 | RdRp |

| 9h | -8.83 | Main Protease |

| 9i | -8.76 | Main Protease |

| 9j | -8.87 | Main Protease |

Case Study: Antitumor Activity

In another study focusing on breast cancer treatment, N-(9-ethyl-9H-carbazol-3-yl)quinoxaline derivatives were tested for their cytotoxic effects on MCF-7 cells using an MTT assay. The results indicated that certain compounds significantly inhibited cell viability without adversely affecting non-cancerous cell lines .

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to interact with cellular tumor antigen p53, which plays a crucial role in regulating cell cycle and apoptosis . By binding to p53, this compound can modulate its activity, leading to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Tetrahydrocarbazole Cores

describes tetrahydrocarbazole derivatives such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide and halogenated/methylated variants. Key differences include:

- Core Saturation : The tetrahydrocarbazole core is partially saturated, reducing aromaticity compared to the fully aromatic carbazole in the target compound. This increases flexibility and may improve bioavailability but reduces π-π stacking interactions.

- Synthesis : Both classes involve amide bond formation, but the tetrahydrocarbazole derivatives require additional hydrogenation steps .

2.2. Ergoline-Based Carboxamides

The ergoline derivative (6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide () differs significantly:

- Core Structure: The ergoline scaffold incorporates a fused indole-quinoline system, contrasting with the carbazole-quinoxaline system. This structural divergence likely results in distinct pharmacological profiles.

- Physical Properties: The ergoline derivative has a LogP of 3.2 (indicating moderate lipophilicity) and solubility data for injectable/oral formulations. Comparable data for the target compound are unavailable, but the quinoxaline moiety may increase polarity, reducing LogP.

- Applications: Ergoline derivatives are associated with neurotransmitter modulation, whereas carbazole-quinoxaline hybrids are more commonly explored in anticancer research .

2.3. Nitro-Substituted Carbazole Derivatives

N-(9-ethyl-4,6-dinitro-9H-carbazol-3-yl)formamide () shares the 9-ethylcarbazole core but differs in substituents:

- Electronic Effects : Nitro groups are strong electron-withdrawing groups, which could reduce electron density in the carbazole core, altering binding interactions in biological systems .

Comparative Data Table

Research Implications

- Structure-Activity Relationships (SAR): The quinoxaline-carboxamide group in the target compound may enhance DNA intercalation or enzyme inhibition compared to halogenated phenylacetamides or nitro-substituted analogues.

- Synthetic Challenges: Unlike tetrahydrocarbazoles, the target compound avoids hydrogenation steps but requires precise amide coupling between carbazole and quinoxaline.

- Biological Performance : Ergoline derivatives’ solubility data () suggest formulation strategies (e.g., injectables) that could be adapted for the target compound if solubility issues arise.

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to highlight its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a carbazole moiety linked to a quinoxaline derivative, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Cell Proliferation : The compound has shown significant growth inhibition in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung carcinoma (NSCLC). It appears to downregulate key signaling pathways such as pERK and pAkt, which are critical for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound may induce apoptosis through the activation of pro-apoptotic factors like BAX and FAS antigen while repressing anti-apoptotic proteins such as Bcl-2. This dual mechanism suggests a potential therapeutic role in cancer treatment .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound possess antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the effects of the compound on various cancer cell lines, revealing an IC50 value indicating effective growth inhibition. The results highlighted its potential as a lead compound in developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of synthesized derivatives. The study reported significant antibacterial activity against several strains, suggesting that modifications to the core structure can enhance efficacy against pathogens .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| N-(9-ethyl-9H-carbazol-3-yl)quinoxaline | Anticancer | 5.0 | PDAC, NSCLC |

| Derivative A | Antibacterial | 12.0 | Staphylococcus aureus |

| Derivative B | Antibacterial | 15.0 | Escherichia coli |

Q & A

Q. What are the standard synthetic routes for N-(9-ethyl-9H-carbazol-3-yl)quinoxaline-6-carboxamide?

The synthesis typically involves coupling reactions between carbazole and quinoxaline precursors. For example, amide bond formation via activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by reaction with 9-ethyl-9H-carbazol-3-amine. Purification often employs column chromatography, and yields are optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., DCM/THF mixtures). Structural validation is achieved through , , and HRMS, with characteristic peaks for the ethyl-carbazole moiety (δ 1.4–1.6 ppm for CH) and quinoxaline protons (δ 8.5–9.0 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirms substitution patterns (e.g., ethyl group integration, carbazole/quinoxaline proton environments) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement. Monoclinic systems (e.g., space group ) are common, with lattice parameters , , and .

- UV-Vis spectroscopy : Identifies π–π* transitions (240–400 nm) relevant to photophysical applications .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, non-merohedral crystals) be addressed during structure determination?

- Refinement protocols : Use SHELXL for robust handling of twinning (HKLF5 format) and anisotropic displacement parameters. For non-merohedral twins, apply TWIN/BASF commands to refine scale factors .

- Validation tools : Check for overfitting using R values (<0.05) and ADDSYM in PLATON to detect missed symmetry .

- Data collection : Optimize resolution (<1.0 Å) with low-temperature (100 K) measurements to reduce thermal motion artifacts .

Q. How can reaction conditions be optimized for introducing quinoxaline moieties to carbazole derivatives?

- Catalysis : Use Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions, with microwave-assisted heating to reduce side products .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc eluent) and adjust stoichiometry (1:1.2 molar ratio of carbazole to quinoxaline precursor) to maximize yield .

Q. What computational methods predict the electronic and optical properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~3.1 eV for carbazole-quinoxaline hybrids). Vertical excitation energies align with UV-Vis absorption peaks (e.g., 350 nm for π–π* transitions) .

- TD-DFT : Simulate excited-state properties to guide applications in photosensitizers or OLEDs .

Q. How can fluorescence derivatization enhance bioanalytical detection of this compound?

- Derivatization agents : React with fluorophores like 9-ethylcarbazole-based dyes to form conjugates (e.g., DX1 in HPLC-FLD), achieving excitation/emission at 280/350 nm .

- HPLC-FLD parameters : Use C18 columns with mobile phases (acetonitrile/water, 0.1% TFA) at 1.0 mL/min flow rate. Limit of detection (LOD) can reach 0.1 ng/mL .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental spectral data?

- Basis set validation : Compare results from 6-31G(d) vs. cc-pVTZ basis sets to assess convergence.

- Solvent effects in DFT : Include PCM models to account for solvent-induced shifts in UV-Vis spectra .

- Experimental replication : Repeat measurements under controlled conditions (e.g., degassed solvents for fluorescence studies) to rule out environmental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.